Sodium;2-ethylsulfanylpentanoate
Description
Sodium 2-ethylsulfanylpentanoate is a sodium salt derived from 2-ethylsulfanylpentanoic acid. Its structure comprises a five-carbon pentanoate backbone with an ethylsulfanyl (-S-CH₂CH₃) group at the second carbon position and a sodium carboxylate (-COO⁻Na⁺) group at the terminal carbon.
Properties
IUPAC Name |
sodium;2-ethylsulfanylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S.Na/c1-3-5-6(7(8)9)10-4-2;/h6H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMKUYOJKYUZAX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)[O-])SCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between Sodium 2-ethylsulfanylpentanoate and related sulfanyl esters and carboxylates.
Structural and Functional Analysis
- The ethylsulfanyl group contributes moderate lipophilicity, whereas methylsulfanyl (as in the butanoate derivative from ) would increase polarity slightly . Aryl-sulfanyl groups (e.g., 3-methylphenyl in ) introduce steric bulk and π-π interactions, improving thermal stability but reducing solubility in polar solvents .
- Functional Groups: Sodium carboxylate salts (e.g., Sodium 2-ethylsulfanylpentanoate and Sodium naphthalene-2-sulphonate) exhibit higher water solubility than ester derivatives due to ionic character. Esters like those in and are more lipophilic, making them suitable for organic-phase reactions . The acetylamino group in ’s compound introduces hydrogen-bonding capacity, which could enhance biodegradability or interaction with biological targets .
Reactivity :
- Thioether (-S-) groups in all compounds are susceptible to oxidation, forming sulfoxides or sulfones. Sodium carboxylates may act as ligands for metal ions, whereas esters are more likely to undergo hydrolysis under acidic/basic conditions .
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